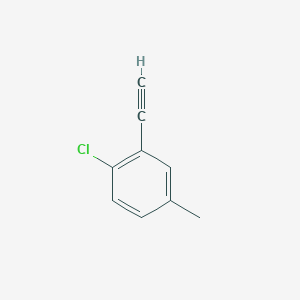

1-Chloro-2-ethynyl-4-methylbenzene

Overview

Description

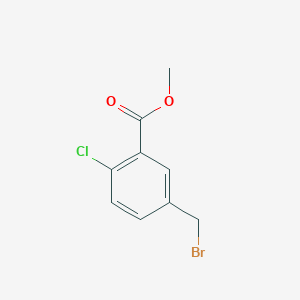

“1-Chloro-2-ethynyl-4-methylbenzene” is a chlorinated benzene derivative . It is also known as “4-Ethynyltoluene” or “1-Ethynyl-4-methylbenzene” with a linear formula of CH3C6H4C≡CH . Its CAS Number is 766-97-2 .

Synthesis Analysis

The synthesis of benzene derivatives like “1-Chloro-2-ethynyl-4-methylbenzene” typically involves electrophilic aromatic substitution reactions . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate in the first, slow or rate-determining step . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of “1-Chloro-2-ethynyl-4-methylbenzene” can be represented by the linear structure formula: CH3C6H4C≡CH . The IUPAC Standard InChIKey is KSZVOXHGCKKOLL-UHFFFAOYSA-N .

Chemical Reactions Analysis

Benzene derivatives like “1-Chloro-2-ethynyl-4-methylbenzene” can undergo electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. This intermediate can then react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-2-ethynyl-4-methylbenzene” include a molecular weight of 116.16 . It is a liquid at room temperature with a refractive index of 1.547 . It has a boiling point of 168-170 °C and a density of 0.916 g/mL at 25 °C .

Scientific Research Applications

Molar Enthalpies and Equilibria

1-Chloro-2-ethynyl-4-methylbenzene and its derivatives are studied for their molar enthalpies of formation and isomerization equilibria. This research provides insight into the thermodynamic properties and interactions of functional groups in such compounds (Nesterova et al., 1985).

Polymerization Reactions

The compound is used in phase transfer Pd(0) catalyzed polymerization reactions. These reactions are essential for developing materials with specific properties and understanding the molecular behavior of such compounds in polymerization processes (Pugh & Percec, 1990).

Polymer Synthesis Mechanisms

It plays a role in the polymerization mechanism of certain precursors. Studying these mechanisms helps in designing more efficient synthesis processes for polymers with desired properties (Hontis et al., 1999).

Chemical Synthesis and Catalysis

The compound is a starting material for synthesizing various chemicals, such as N-methyl-D-aspartate (NMDA) receptor antagonists. This demonstrates its utility in medicinal chemistry and drug development (Xun & Hu, 2004).

Electrochemical Studies

Its derivatives are studied in electrochemical contexts, such as the reduction at glassy carbon electrodes. This research contributes to our understanding of electrochemistry and the development of electrochemical sensors and devices (Peverly et al., 2014).

Ionogenic Equilibria and Polymerization

It is also used in studies related to ionogenic equilibria and polymerization, contributing to a deeper understanding of these chemical processes (Nuyken et al., 1985).

Chemical Reactions and Interactions

Research on its interaction with other chemicals, like sodium glycolate and sodium glycerolate, sheds light on its reactivity and potential applications in various chemical synthesis processes (Blanksma & Fohr, 2010).

Synthesis and Characterization of Polymers

Electrosynthesis and spectroscopic characterization of polymers derived from its analogs highlight its significance in polymer science and engineering (Moustafid et al., 1991).

Environmental Analysis

Derivatives of 1-Chloro-2-ethynyl-4-methylbenzene are used in developing electrochemical sensors for environmental pollutants, emphasizing its role in environmental monitoring and analysis (Kingsford et al., 2018).

Mechanism of Action

Target of Action

The primary target of 1-Chloro-2-ethynyl-4-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

1-Chloro-2-ethynyl-4-methylbenzene undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Chloro-2-ethynyl-4-methylbenzene involve the electrophilic aromatic substitution reactions of the benzene ring . The compound’s interaction with the benzene ring leads to the formation of a substituted benzene ring . This process involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton from the intermediate .

Pharmacokinetics

The compound’s interaction with the benzene ring and the resulting changes suggest that its adme (absorption, distribution, metabolism, and excretion) properties could be influenced by these reactions

Result of Action

The result of the action of 1-Chloro-2-ethynyl-4-methylbenzene is the formation of a substituted benzene ring . This occurs through a two-step mechanism involving the formation of a sigma-bond to the benzene ring by the electrophile and the subsequent removal of a proton from the intermediate . The exact molecular and cellular effects of this action depend on the specific nature of the substitution and the context in which it occurs.

Action Environment

The action, efficacy, and stability of 1-Chloro-2-ethynyl-4-methylbenzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reactions could be affected by the presence of other substances that can act as electrophiles or nucleophiles . Additionally, factors such as temperature, pH, and solvent can also impact the reactions involving 1-Chloro-2-ethynyl-4-methylbenzene

Safety and Hazards

“1-Chloro-2-ethynyl-4-methylbenzene” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has hazard statements H315 - H319 - H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

properties

IUPAC Name |

1-chloro-2-ethynyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZWNHQZCUNRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane](/img/structure/B1427039.png)

![Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B1427047.png)

![2-[(Propan-2-yloxy)methyl]morpholine](/img/structure/B1427049.png)

![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)

![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)

![Tert-butyl 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8-carboxylate](/img/structure/B1427062.png)